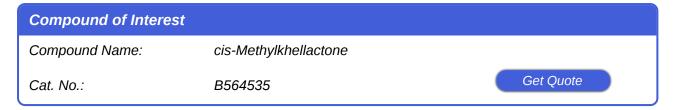


An In-depth Technical Guide to cis-Methylkhellactone: Physical, Chemical, and Biological Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Methylkhellactone, a naturally occurring coumarin, has garnered significant interest in the scientific community for its diverse pharmacological activities. As a member of the khellactone family, it possesses a characteristic pyranocoumarin skeleton. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **cis-Methylkhellactone**, with a focus on its potential as a therapeutic agent. The information presented herein is intended to support further research and drug development efforts.

Physical and Chemical Properties

cis-Methylkhellactone is a white, solid powder. While specific melting and boiling points are not consistently reported in publicly available literature, its fundamental physicochemical properties have been characterized. Its solubility in various organic solvents facilitates its use in a range of experimental settings.



Property	Data
CAS Number	20107-13-5
Molecular Formula	C15H16O5
Molecular Weight	276.28 g/mol
Appearance	Powder
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Spectral data such as ¹H NMR, ¹³C NMR, and Mass Spectrometry have been used to confirm the structure of **cis-Methylkhellactone** and its derivatives, though specific peak data for the parent compound is not readily available in surveyed literature.

Experimental Protocols Synthesis of 4-methyl-(±)-cis-Khellactone

A key precursor, 4-methyl-(±)-cis-khellactone, can be synthesized from 4-methylseselin. The following protocol is based on established methods:

- Reaction Setup: To a solution of 4-methylseselin (1 mmol) in a 10:3:1 mixture of t-BuOH-THF-H₂O (10 mL), add osmium tetroxide (0.04 mmol) and N-methylmorpholine-N-oxide monohydrate (1.1 mmol).
- Reaction Execution: Stir the mixture at room temperature for 24 hours.
- Quenching and Extraction: Add a saturated NaHSO₃ solution (80 mL) and continue stirring for 2 hours. Extract the mixture with CH₂Cl₂ (2 x 40 mL).
- Purification: Purify the crude product by column chromatography using a petroleum ether/acetone (5:1) solvent system to yield the pure compound.[1]

Cytotoxicity Assessment (MTT Assay)

The cytotoxic effects of **cis-Methylkhellactone** derivatives on cancer cell lines such as HEPG-2, SGC-7901, and LS174T can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-



diphenyltetrazolium bromide) assay.

- Cell Seeding: Seed cells in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well in 100 μL
 of culture medium containing the test compound at various concentrations.
- Incubation: Incubate the plate at 37°C in a CO₂ incubator for the desired period (e.g., 4 hours).
- MTT Addition: Add 10 μL of a 12 mM MTT stock solution to each well.
- Formazan Solubilization: Add 100 μL of an SDS-HCl solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Incubate for an additional 4 hours at 37°C and then measure the absorbance at 570 nm using a microplate reader.

Cytokine Measurement (ELISA)

The levels of pro-inflammatory cytokines such as IL-1 β and IL-4 in cell culture supernatants can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

- Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight at 4°C.
- Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer.
- Sample Incubation: Add cell culture supernatants to the wells and incubate for 2 hours at room temperature.
- Detection Antibody: Add a biotinylated detection antibody specific for the cytokine and incubate for 1 hour at room temperature.
- Enzyme Conjugate: Add an enzyme-linked avidin or streptavidin conjugate and incubate for 30 minutes at room temperature.
- Substrate Addition: Add a suitable substrate and measure the color development using a microplate reader.[2]



Western Blot Analysis of Caspases

The activation of caspases, key mediators of apoptosis, can be assessed by Western blotting.

- Protein Extraction: Lyse treated cells and quantify the protein concentration.
- Gel Electrophoresis: Separate the protein lysates on an SDS-PAGE gel.
- Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with a suitable blocking agent to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the caspases of interest (e.g., cleaved caspase-9, cleaved caspase-3).
- Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody.
- Detection: Visualize the protein bands using a chemiluminescence detection system.

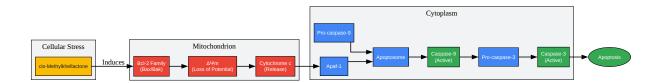
Biological Activity and Signaling Pathways

cis-Methylkhellactone exhibits promising dual therapeutic potential as both an anti-cancer and anti-inflammatory agent.

Anti-Cancer Activity: Induction of Apoptosis

Derivatives of **cis-Methylkhellactone** have demonstrated significant cytotoxic activity against various human cancer cell lines, including liver (HEPG-2), gastric (SGC-7901), and colon (LS174T) carcinoma. The primary mechanism of its anti-cancer action is the induction of apoptosis through the mitochondria-mediated intrinsic pathway. This involves the dissipation of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of initiator caspase-9 and executioner caspase-3.





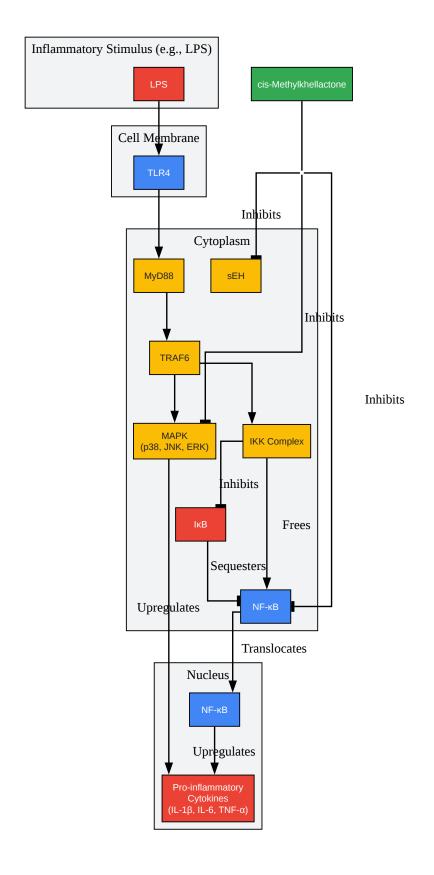
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Intrinsic Apoptosis Pathway Induced by cis-Methylkhellactone.

Anti-Inflammatory Activity

cis-Methylkhellactone has also been shown to possess potent anti-inflammatory properties. It can suppress the production of various pro-inflammatory cytokines, including Interleukin-1 β (IL-1 β), IL-4, IL-6, and Tumor Necrosis Factor- α (TNF- α). The mechanism of this anti-inflammatory action is believed to involve the inhibition of soluble epoxide hydrolase (sEH) and the downregulation of key inflammatory signaling pathways such as the Toll-like Receptor 4 (TLR4), Nuclear Factor-kappa B (NF- κ B), and Mitogen-Activated Protein Kinase (MAPK) pathways. By targeting these pathways, **cis-Methylkhellactone** can effectively modulate the inflammatory response.





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Anti-Inflammatory Signaling Pathways Modulated by cis-Methylkhellactone.



Conclusion

cis-Methylkhellactone is a promising natural product with well-defined anti-cancer and anti-inflammatory activities. Its ability to induce apoptosis in cancer cells and suppress key inflammatory signaling pathways highlights its potential for the development of novel therapeutics. This technical guide provides a foundational understanding of its properties and mechanisms of action, intended to facilitate further investigation and application in drug discovery and development. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles and to explore its therapeutic efficacy in preclinical and clinical settings.

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